

An In-depth Technical Guide to 4-Carboxy-2-chlorophenylboronic Acid

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Compound of Interest

Compound Name: 4-Carboxy-2-chlorophenylboronic acid

Cat. No.: B1255806

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and a plausible synthetic route for **4-Carboxy-2-chlorophenylboronic acid**, a key building block in medicinal chemistry and organic synthesis.

Structure and Chemical Properties

4-Carboxy-2-chlorophenylboronic acid is an organoboron compound featuring a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a boronic acid functional group. This trifunctional nature makes it a versatile reagent in the synthesis of complex organic molecules.

Below is a diagram illustrating the chemical structure of **4-Carboxy-2-chlorophenylboronic acid**.

Caption: Chemical structure of **4-Carboxy-2-chlorophenylboronic acid**.

Table 1: Physicochemical Properties of **4-Carboxy-2-chlorophenylboronic acid**

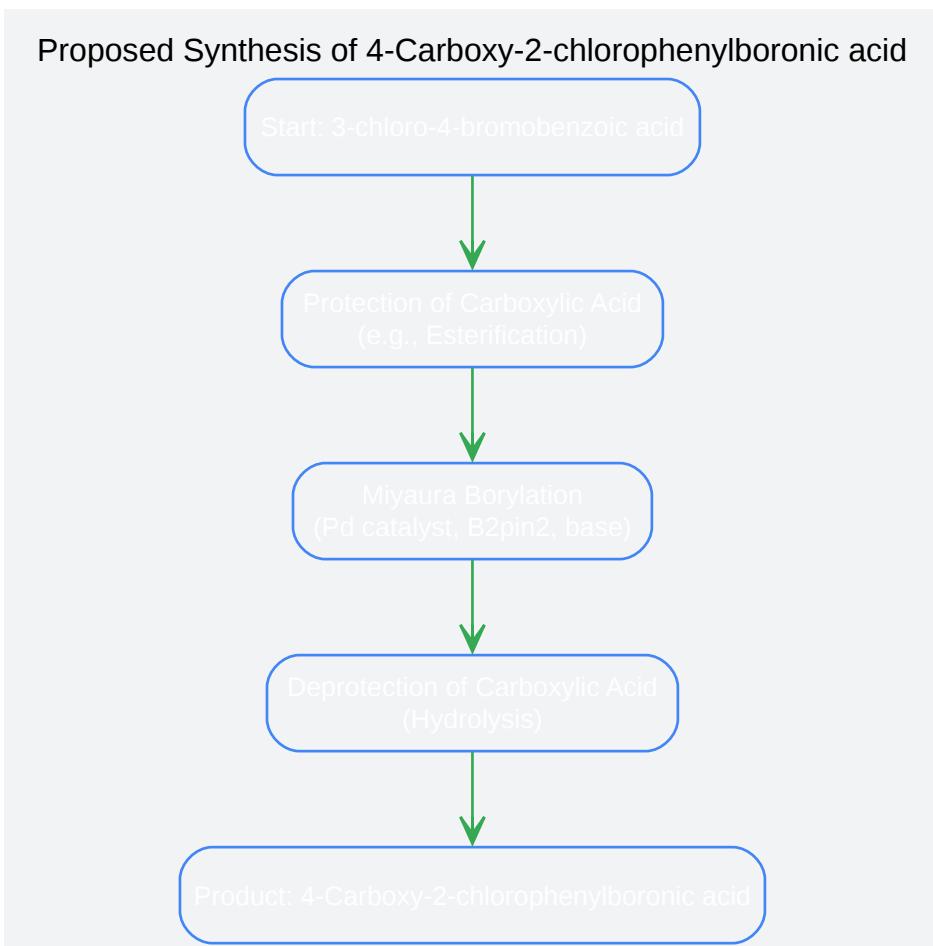
Property	Value	Reference(s)
CAS Number	851335-09-6	[1] [2] [3]
Molecular Formula	C ₇ H ₆ BClO ₄	[1] [2]
Molecular Weight	200.38 g/mol	[1] [2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	210 °C (literature)	[1]
Purity	98-105% (by titration)	[1]

Synthesis of 4-Carboxy-2-chlorophenylboronic acid

While a specific, peer-reviewed synthesis protocol for **4-Carboxy-2-chlorophenylboronic acid** is not readily available in the searched literature, a plausible and efficient method is the Miyaura borylation of a suitable precursor, such as 3-chloro-4-bromobenzoic acid. This palladium-catalyzed reaction is a widely used method for the synthesis of arylboronic acids.[\[4\]](#)

The proposed synthesis involves the protection of the carboxylic acid group, followed by the selective borylation at the position of the more reactive halogen (bromine), and subsequent deprotection to yield the final product.

The following diagram outlines the proposed synthetic workflow.



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Caption: Proposed synthetic workflow for **4-Carboxy-2-chlorophenylboronic acid**.

Experimental Protocol (Representative)

Materials:

- 3-chloro-4-bromobenzoic acid
- Thionyl chloride or an alcohol (e.g., methanol, ethanol) with an acid catalyst for esterification
- Bis(pinacolato)diboron (B_2pin_2)
- Palladium catalyst (e.g., $Pd(dppf)Cl_2$)
- A suitable base (e.g., potassium acetate)

- Anhydrous solvent (e.g., dioxane, DMSO)
- Hydrochloric acid
- Sodium hydroxide or lithium hydroxide for hydrolysis
- Organic solvents for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Protection of the Carboxylic Acid:
 - Convert 3-chloro-4-bromobenzoic acid to its corresponding methyl or ethyl ester to prevent interference of the acidic proton during the borylation step. This can be achieved by reacting with thionyl chloride to form the acid chloride followed by quenching with the alcohol, or via Fischer esterification.
 - Purify the resulting ester by column chromatography or recrystallization.
- Miyaura Borylation:
 - In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected 3-chloro-4-bromobenzoic acid ester (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and the base (e.g., potassium acetate, 3.0 eq.) in an anhydrous solvent.
 - Add the palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, 0.03 eq.).
 - Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
 - Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
 - Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography to obtain the borylated ester.
- Deprotection of the Carboxylic Acid:
 - Dissolve the purified borylated ester in a suitable solvent mixture (e.g., THF/water).
 - Add a base such as lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).
 - Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
 - Filter the solid, wash with cold water, and dry under vacuum to yield **4-Carboxy-2-chlorophenylboronic acid**.

Table 2: Representative Quantitative Data for Miyaura Borylation

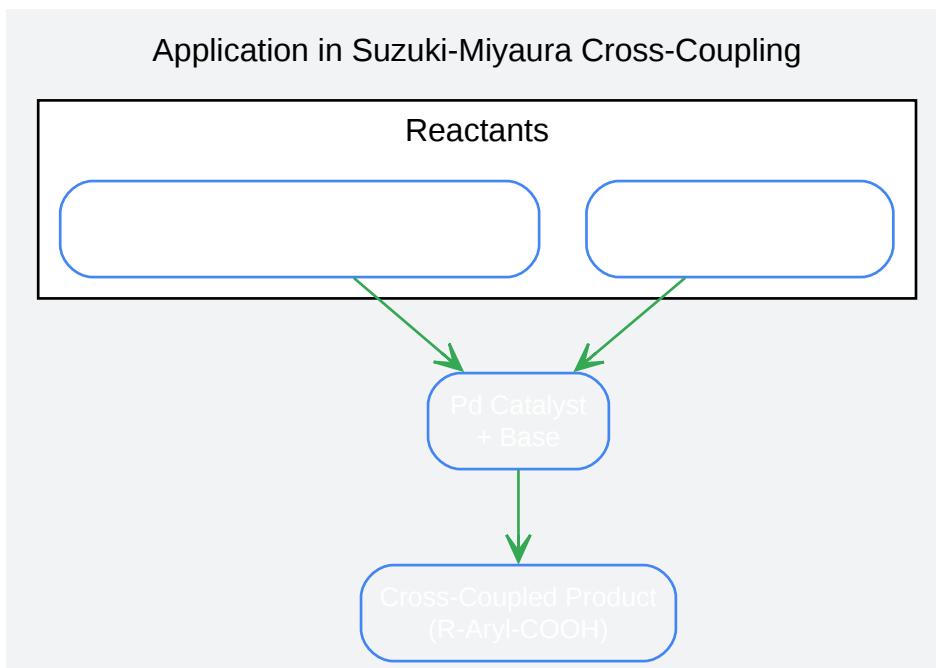
Parameter	Expected Value
Yield	60-85% (overall)
Purity	>95% (after purification)

Note: The expected values are based on typical yields for Miyaura borylation reactions and may vary depending on the specific reaction conditions and scale.

Applications in Drug Development and Organic Synthesis

4-Carboxy-2-chlorophenylboronic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its primary application is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.^[5] This reaction is a cornerstone of modern drug discovery and development.

The diagram below illustrates the role of **4-Carboxy-2-chlorophenylboronic acid** in a generalized Suzuki-Miyaura cross-coupling reaction.



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Caption: Role of **4-Carboxy-2-chlorophenylboronic acid** in Suzuki-Miyaura coupling.

The presence of the carboxylic acid and chlorine substituents allows for further functionalization, making this compound a versatile starting material for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted cancer therapies.^[1]

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